

# Chloramben CAS number 133-90-4 technical data sheet

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Chloramben

Cat. No.: B1668635

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An In-depth Technical Guide to **Chloramben** (CAS Number 133-90-4)

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, analytical methods, and mechanism of action of the herbicide **Chloramben**. The information is intended for researchers, scientists, and drug development professionals.

## Physicochemical and Toxicological Data

**Chloramben** is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.<sup>[1][2]</sup> Although it is no longer produced or sold in the U.S., its properties and mechanism of action remain of scientific interest.<sup>[1][2]</sup>

## Physical and Chemical Properties

**Chloramben** is a colorless and odorless crystalline solid.<sup>[1][3]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	133-90-4	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	206.03 g/mol	[1][4]
Melting Point	200-201 °C	[1]
Boiling Point	312 °C	[5][6]
Water Solubility	700 mg/L at 25 °C	[1][4]
Vapor Pressure	7 x 10 <sup>-3</sup> mm Hg at 100 °C	[3]
Appearance	Colorless, odorless, crystalline solid	[1][3]

## Toxicological Data

**Chloramben** exhibits moderate acute toxicity from oral and dermal exposure in animal tests.[3] The primary health concern for humans is dermatitis resulting from skin exposure.[1]

Parameter	Value	Species	Reference
Oral LD <sub>50</sub>	3500 mg/kg	Rat	[1][7]
Oral LD <sub>50</sub>	3725 mg/kg	Mouse	[1]
Dermal LD <sub>50</sub>	>3160 mg/kg	Rat	[1]
Dermal LD <sub>50</sub>	3136 mg/kg	Rabbit	[1]
Reference Dose (RfD)	0.015 mg/kg/day	N/A	[3]
Carcinogenicity	Liver tumors in mice, but not in rats. Not classified by EPA.	Mouse, Rat	[4]

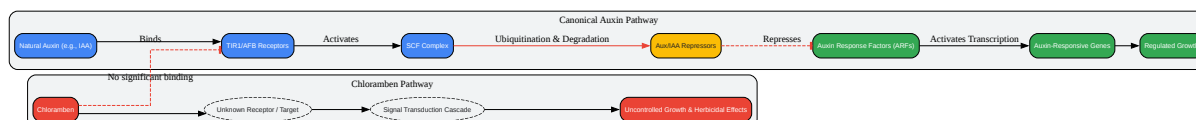
## Mechanism of Action

**Chloramben** is classified as a synthetic auxin herbicide, meaning it mimics the effects of the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[8] It primarily inhibits the development of seedling roots.[1][9]

## A Non-Canonical Auxin Signaling Pathway

The canonical auxin signaling pathway involves the binding of auxin to the TIR1/AFB family of F-box proteins, which are part of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes.[3]

However, in-vitro binding assays have demonstrated that **Chloramben** exhibits little to no binding to the primary auxin receptors TIR1 and AFB5.[1][8] This suggests that **Chloramben** triggers auxin-like responses through a non-canonical or alternative signaling cascade.[1][8]



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Diagram of **Chloramben**'s proposed non-canonical auxin signaling pathway.

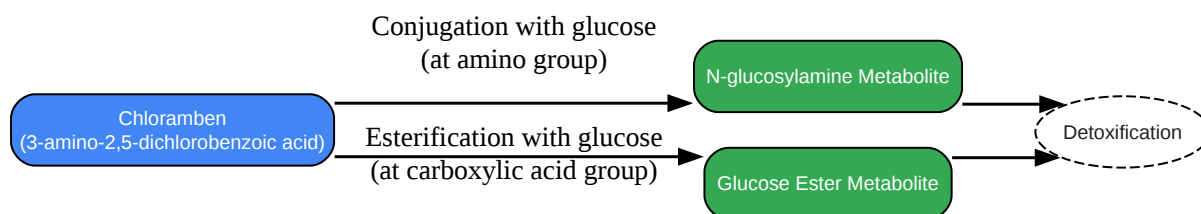
## Metabolic Fate in Plants

The primary metabolic pathway for **Chloramben** in plants is conjugation, which serves as a detoxification mechanism.[1] The two main identified metabolites are:

- N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): Formed through the conjugation of the amino group of **Chloramben** with glucose.[1]

- Glucose ester of **Chloramben**: Formed by the esterification of the carboxylic acid group of **Chloramben** with glucose.[1]

The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility.[1]



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Metabolic pathway of **Chloramben** in plants.

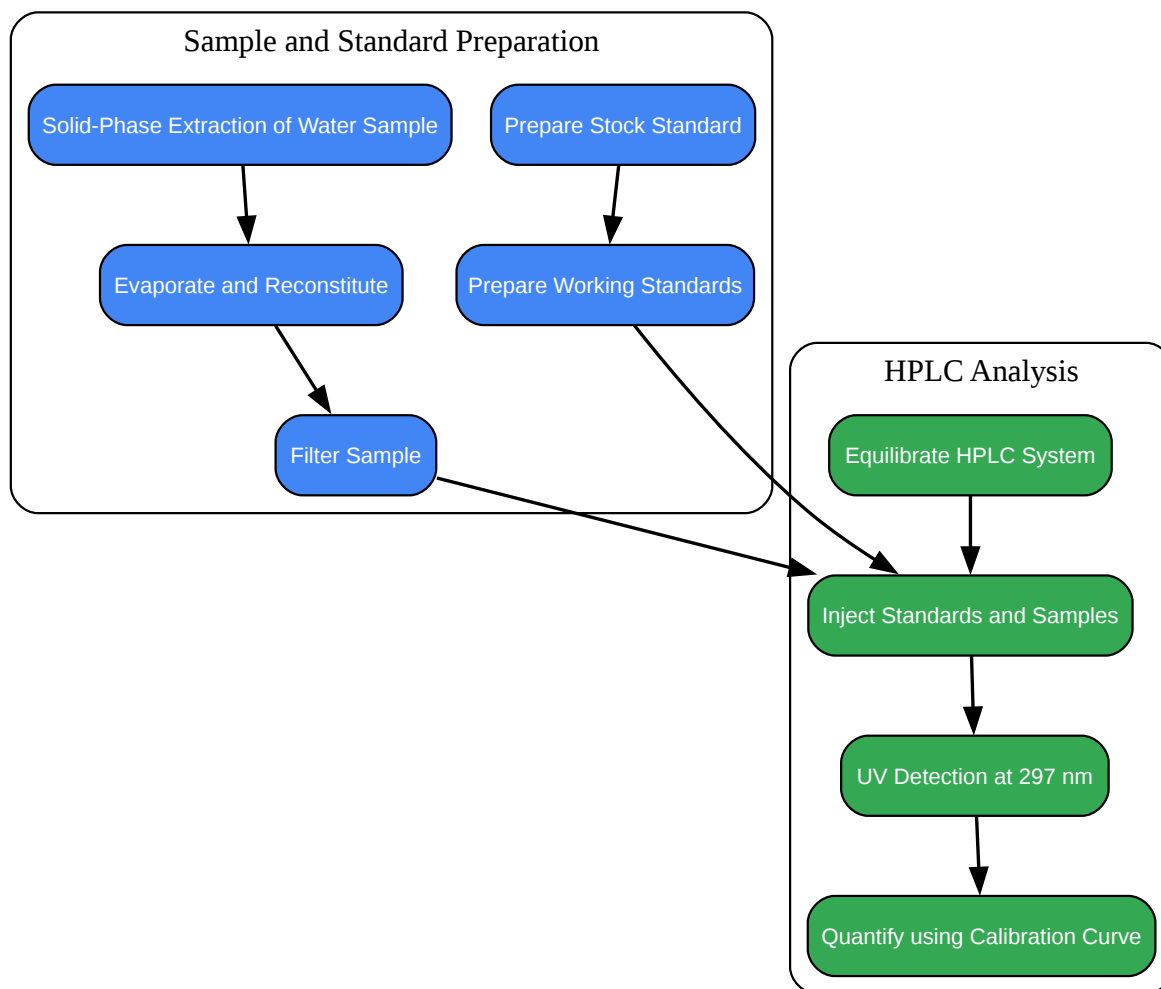
## Experimental Protocols

### Analytical Methods

This method uses reversed-phase HPLC with UV detection.

- Instrumentation:
  - HPLC system with pump, autosampler, column oven, and DAD or UV-Vis detector.
  - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Reagents:
  - **Chloramben** analytical standard (purity ≥98%).[5]
  - Acetonitrile (HPLC grade).[5]
  - Water (HPLC grade).[5]
  - Formic acid (analytical grade).[5]

- Chromatographic Conditions:
  - Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v).[5]
  - Flow Rate: 1.0 mL/min.[5]
  - Injection Volume: 10 µL.[5]
  - Column Temperature: 30 °C.[5]
  - Detection: UV at 297 nm.[5]
- Procedure:
  - Standard Preparation: Prepare a 1000 µg/mL stock solution of **Chloramben** in methanol. Serially dilute with the mobile phase to create working standards from 0.1 to 10 µg/mL.[5]
  - Sample Preparation (Solid-Phase Extraction for Water Samples):
    - Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC grade water.[5]
    - Load 100 mL of the water sample onto the cartridge.[5]
    - Wash the cartridge with 5 mL of HPLC grade water.[5]
    - Elute **Chloramben** with 5 mL of methanol.[5]
    - Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.[5]
    - Filter the sample through a 0.22 µm syringe filter before injection.[5]
  - Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject standards and samples.[5]
  - Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in samples from this curve.[5]



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#### Experimental workflow for HPLC analysis of **Chloramben**.

This method is based on EPA Method 515.4 and involves derivatization to a methyl ester.[4][6]

- Instrumentation:

- Gas chromatograph with an electron capture detector (ECD).[6]
- Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

- Reagents:
  - Diethyl ether.[6]
  - Methyl tert-butyl ether (MTBE).[6]
  - Diazomethane (for derivatization - EXTREMELY HAZARDOUS).[6]
  - Anhydrous sodium sulfate.[6]
- Procedure:
  - Extraction:
    - Adjust a 1-liter water sample to pH < 2 with concentrated sulfuric acid.[6]
    - Extract the sample three times with 60 mL of diethyl ether.[6]
  - Drying and Concentration:
    - Pass the combined ether extracts through anhydrous sodium sulfate.[6]
    - Concentrate the extract to approximately 1 mL.[6]
  - Derivatization:
    - Add diazomethane until a yellow color persists to convert **Chloramben** to its methyl ester.[6]
  - Solvent Exchange: Exchange the solvent to MTBE and adjust the final volume.[6]
  - GC-ECD Analysis:
    - Injector Temperature: 250°C.[6]
    - Oven Program: Initial temperature of 60°C (hold 1 min), ramp to 280°C at 10°C/min (hold 5 min).[6]
    - Carrier Gas: Helium at 1 mL/min.[6]

- Detector Temperature: 300°C.[6]

## In Vitro Auxin Receptor Binding Assay (Adapted Protocol)

This is a generalized competitive binding assay protocol that can be adapted to test the binding of **Chloramben** to auxin receptors like TIR1.

- Materials:
  - Purified recombinant auxin receptor protein (e.g., His-tagged TIR1).
  - Labeled auxin (e.g.,  $^3\text{H}$ -IAA or a fluorescently tagged auxin).
  - **Chloramben**.
  - Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM  $\text{MgCl}_2$ , 0.05% Tween-20).
  - 96-well microplates.
  - Appropriate plate reader (scintillation counter or fluorescence polarization reader).
- Procedure:
  - Prepare Solutions: Create a stock solution of **Chloramben** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the binding buffer.
  - Assay Setup: In a 96-well plate, add the purified receptor protein, the labeled auxin at a fixed concentration, and varying concentrations of **Chloramben** (the competitor). Include controls for total binding (no competitor) and non-specific binding (excess of unlabeled natural auxin).
  - Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
  - Detection: Measure the signal from the labeled auxin using the appropriate plate reader.



- Data Analysis:
  - Subtract the non-specific binding from all other readings.
  - Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the **Chloramben** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **Chloramben** that inhibits 50% of the specific binding of the labeled auxin).

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- To cite this document: BenchChem. [Chloramben CAS number 133-90-4 technical data sheet]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668635#chloramben-cas-number-133-90-4-technical-data-sheet]

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